molecular formula C19H16N2O6 B12381676 7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one CAS No. 1609067-49-3

7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12381676
CAS No.: 1609067-49-3
M. Wt: 368.3 g/mol
InChI Key: NWWRHMSYZTWUBD-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for TrkB-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired pharmacokinetic properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

TrkB-IN-1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

TrkB-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

TrkB-IN-1 exerts its effects by binding to the TrkB receptor, which is a neurotrophin receptor important for synaptic plasticity and neural development. Upon binding, TrkB-IN-1 activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the phospholipase C gamma (PLCγ) pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity.

Comparison with Similar Compounds

Properties

CAS No.

1609067-49-3

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

[8-(methylcarbamoyloxy)-4-oxo-2-phenylchromen-7-yl] N-methylcarbamate

InChI

InChI=1S/C19H16N2O6/c1-20-18(23)26-14-9-8-12-13(22)10-15(11-6-4-3-5-7-11)25-16(12)17(14)27-19(24)21-2/h3-10H,1-2H3,(H,20,23)(H,21,24)

InChI Key

NWWRHMSYZTWUBD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)NC

Origin of Product

United States

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